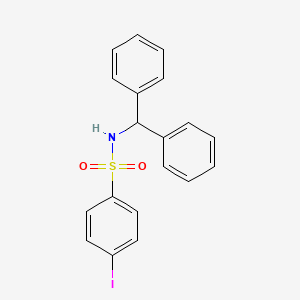
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) developed a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiviral activities, particularly against the H5N1 subtype of the influenza A virus. This research implies potential applications in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Catalyst- and Solvent-Free Synthesis
Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis method for creating 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, indicating advancements in environmentally friendly chemical synthesis processes (Moreno-Fuquen et al., 2019).
Anticancer Potential
Research by Butler et al. (2013) on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives uncovered potential anticancer applications, particularly against the MCF-7 breast cancer cell line, suggesting the role of these compounds in cancer treatment (Butler et al., 2013).
Diuretic and Antimicrobial Activities
Yar and Ansari (2009) synthesized and evaluated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, showcasing their potential in developing new diuretic agents (Yar & Ansari, 2009).
Antitumor Properties
A study by Hutchinson et al. (2001) on fluorinated 2-(4-aminophenyl)benzothiazoles highlighted their potent cytotoxicity against certain human breast cancer cell lines, indicating their utility in cancer research (Hutchinson et al., 2001).
Mécanisme D'action
Target of Action
Similar compounds have been found to target various enzymes and receptors in the body .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to have various effects, such as antimicrobial, antitubercular, and anti-hiv activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of benzyl azide with 2-fluoroaniline to form N-benzyl-2-fluorophenyl azide, which is then reacted with ethyl propiolate to form N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate. The final step involves the hydrolysis of the ester to form the desired compound.", "Starting Materials": [ "Benzyl azide", "2-fluoroaniline", "Ethyl propiolate" ], "Reaction": [ "Step 1: Benzyl azide is reacted with 2-fluoroaniline in the presence of a copper catalyst to form N-benzyl-2-fluorophenyl azide.", "Step 2: N-benzyl-2-fluorophenyl azide is then reacted with ethyl propiolate in the presence of a copper catalyst to form N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate.", "Step 3: The final step involves the hydrolysis of the ester using sodium hydroxide to form N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |
Numéro CAS |
1291836-65-1 |
Nom du produit |
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide |
Formule moléculaire |
C16H14FN5O |
Poids moléculaire |
311.32 |
Nom IUPAC |
N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |
Clé InChI |
DICQMNGVZKCGRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)
![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)




![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)



![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)